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Compound of Interest

Compound Name: 7-methoxy-3H-phenothiazin-3-one

Cat. No.: B8610215 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 7-
methoxy-3H-phenothiazin-3-one, a heterocyclic compound of interest in medicinal chemistry

and materials science. Due to the limited availability of a complete, published dataset for this

specific molecule, this document synthesizes data from structurally related phenothiazine and

phenoxazine derivatives to predict its spectroscopic characteristics. Detailed experimental

protocols for the acquisition of such data are also provided.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 7-methoxy-3H-
phenothiazin-3-one based on the analysis of analogous compounds.

Table 1: Predicted UV-Visible Absorption Data
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Solvent
Predicted
λmax (nm)

Predicted
Molar
Absorptivity (ε,
L·mol⁻¹·cm⁻¹)

Transition
Type

Reference
Compounds

Methanol/Ethano

l
~280-290 ~6,000 - 7,000 n-π

Phenothiazine

derivatives[1]

Methanol/Ethano

l
~320-340 ~15,000 - 20,000 π-π

Phenothiazine

derivatives[1]

Methanol/Ethano

l
~520-540 ~3,000 - 5,000

Intramolecular

Charge Transfer

3H-phenoxazin-

3-one

derivatives[2]

Table 2: Predicted Infrared (IR) Absorption Data

Functional Group
Predicted
Wavenumber
(cm⁻¹)

Intensity
Reference
Compounds

C=O (ketone) ~1640 - 1660 Strong
3H-phenoxazin-3-one

derivatives[3]

C=N (imine) ~1600 - 1620 Medium-Strong
3H-phenoxazin-3-one

derivatives[3]

C-O-C (aryl ether)
~1250 - 1270 and

~1020-1040
Strong

3H-phenoxazin-3-one

derivatives[3]

C-S-C (thioether) ~680 - 720 Medium
General

phenothiazines

Table 3: Predicted ¹H NMR Chemical Shift Data (in CDCl₃)
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Proton
Position

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Reference
Compounds

Methoxy (-OCH₃) ~3.8 - 3.9 singlet N/A

3-

methoxyphenothi

azine,

phenoxazine

derivatives[3][4]

Aromatic Protons ~6.8 - 7.8 multiplet ~2-9

Phenothiazine

and phenoxazine

derivatives[3][4]

Table 4: Predicted ¹³C NMR Chemical Shift Data (in CDCl₃)

Carbon Position
Predicted Chemical Shift
(δ, ppm)

Reference Compounds

C=O ~170 - 172
3H-phenoxazin-3-one

derivatives[3]

C=N ~152 - 154
3H-phenoxazin-3-one

derivatives[3]

C-O (methoxy) ~160 - 162
3H-phenoxazin-3-one

derivatives[3]

Aromatic Carbons ~110 - 150
Phenothiazine and

phenoxazine derivatives[3]

-OCH₃ ~55 - 56
3H-phenoxazin-3-one

derivatives[3]

Table 5: Predicted Mass Spectrometry Data
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Ionization Mode Predicted m/z Ion Type

Electrospray (ESI+) ~244.05 [M+H]⁺

Electron Ionization (EI) ~243.04 [M]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

1. UV-Visible (UV-Vis) Spectroscopy

Instrumentation: A double-beam UV-Vis spectrophotometer, such as an Agilent Technologies

Cary 50 or similar, is utilized.[5] Quartz cuvettes with a 1 cm path length are used for all

measurements.[6]

Sample Preparation: A stock solution of 7-methoxy-3H-phenothiazin-3-one is prepared in a

suitable solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of approximately

1 mM. Serial dilutions are then performed to obtain working solutions in the range of 1-100

µM.

Data Acquisition: The spectrophotometer is blanked with the solvent used for sample

preparation. The absorption spectrum is then recorded over a wavelength range of 200-800

nm.[5]

2. Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a SPECORD M-

80 (Zeiss, Jena, Germany), is employed.[7]

Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small

amount of the compound (1-2 mg) is intimately mixed with approximately 100-200 mg of dry

KBr powder in an agate mortar. The mixture is then pressed into a transparent pellet using a

hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer.

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[7] A background
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spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance operating at

400 or 500 MHz for ¹H, is used.[8]

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Data Acquisition:

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good

signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to

TMS.

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical

shifts are reported in ppm relative to the solvent signal or TMS.

4. Mass Spectrometry (MS)

Instrumentation: An Agilent 1290 HPLC coupled to a 6224 Time-of-Flight (TOF) mass

spectrometer or a similar high-resolution mass spectrometer is suitable.[8]

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile) to a concentration of approximately 1 µg/mL. The solution may be introduced

into the mass spectrometer via direct infusion or through an HPLC system.

Data Acquisition:

Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar and

thermally labile molecules. Spectra are acquired in both positive and negative ion modes.

Electron Ionization (EI): This is a higher-energy ionization technique that can provide

information about the molecular weight and fragmentation pattern. It is typically used with

gas chromatography (GC-MS).
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Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Hypothetical inhibition of a signaling pathway by a phenothiazine derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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